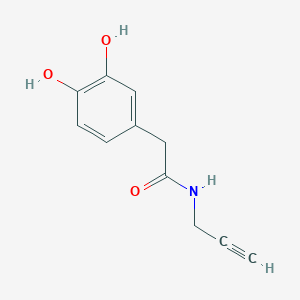

2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide

Description

2-(3,4-Dihydroxyphenyl)-N-(prop-2-yn-1-yl)acetamide is a synthetic polyphenolic compound characterized by a catechol (3,4-dihydroxyphenyl) moiety linked to an acetamide backbone, with a propargylamine (prop-2-yn-1-yl) substituent on the nitrogen atom. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . It is commercially available for research use, though production discontinuations noted by suppliers like CymitQuimica may reflect challenges in synthesis or stability .

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-5-12-11(15)7-8-3-4-9(13)10(14)6-8/h1,3-4,6,13-14H,5,7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGLLLDGXGAXKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The synthesis of 2-(3,4-Dihydroxyphenyl)-N-(prop-2-yn-1-yl)acetamide requires strategic planning due to the presence of catechol and alkyne functionalities. Multiple synthetic pathways can be employed, with the key challenge being the protection and deprotection of the catechol hydroxyl groups during the amide bond formation.

Retrosynthetic Analysis

Several disconnection approaches can be considered for retrosynthetic analysis:

Amide bond disconnection: This approach envisions the compound resulting from the coupling of 3,4-dihydroxyphenylacetic acid with propargylamine.

Sequential functionalization: Starting from a properly protected 3,4-dihydroxyphenylacetic acid derivative and introducing the propargyl group in a controlled manner.

Convergent approach: Preparing both the acid and amine components separately with appropriate protecting groups before final coupling.

Each approach has distinct advantages depending on reagent availability, reaction conditions, and desired scale.

Detailed Preparation Methods

Method 1: Direct Amide Coupling

The most straightforward approach involves the direct coupling of 3,4-dihydroxyphenylacetic acid with propargylamine using appropriate coupling reagents. However, this direct approach requires careful consideration of the hydroxyl groups on the catechol moiety, which may interfere with the coupling reaction.

Protection-Coupling-Deprotection Strategy

This variant involves:

- Protection of catechol hydroxyl groups

- Amide bond formation with propargylamine

- Deprotection to reveal the catechol moiety

The protocol can be detailed as follows:

Protection of hydroxyl groups : Protection of the catechol hydroxyl groups can be accomplished using benzyl, methoxymethyl (MOM), or silyl protecting groups.

Amide coupling : The protected acid is coupled with propargylamine using coupling agents such as DCC/DMAP, EDC/HOBt, or HATU.

Deprotection : Removal of the protecting groups under appropriate conditions that preserve the amide bond and the terminal alkyne.

Based on similar approaches in the literature, a potential procedure could be:

To a solution of protected 3,4-dihydroxyphenylacetic acid (1 equiv.) and propargylamine (1.2 equiv.) in dichloromethane (DCM), add HOBt (1.2 equiv.) and EDC (1.2 equiv.). Stir at room temperature for 12-24 hours. After workup, the protected intermediate can be deprotected using appropriate conditions depending on the protecting group.

Method 2: Via Acid Chloride Intermediates

This method involves converting protected 3,4-dihydroxyphenylacetic acid to its acid chloride, followed by reaction with propargylamine. This approach offers advantages in terms of reaction rate and yield.

The general procedure involves:

- Protection of the catechol moiety

- Conversion of the protected acid to acid chloride

- Reaction with propargylamine

- Deprotection

A specific protocol based on similar chemistry includes:

The protected 3,4-dihydroxyphenylacetic acid is treated with thionyl chloride or oxalyl chloride in DCM with a catalytic amount of DMF for 2-3 hours. After removal of excess reagents, the acid chloride is dissolved in DCM and added dropwise to a cooled solution of propargylamine and triethylamine. After standard workup, deprotection yields the target compound.

Method 3: Using Click Chemistry Approaches

The terminal alkyne of the target molecule suggests potential application of click chemistry, both in its synthesis and in subsequent applications.

From search result, nucleophilic substitution reactions with propargylamine can be effective for introducing the propargyl group:

Nucleophilic substitution of halogenated precursors with propargylamine can be carried out in solvents such as dichloromethane, acetonitrile, or diethyl ether, preferably in alcohols like 2-propanol with one or two equivalents of propargylamine. In cases using one equivalent, an acid acceptor such as DIPEA is added, and the reaction proceeds at room temperature or elevated temperature for 1-24 hours.

Sequential Functionalization

Another approach involves sequential functionalization of 3,4-dihydroxyphenylacetic acid derivatives:

Preparation of Key Intermediates

Synthesis of Protected 3,4-Dihydroxyphenylacetic Acid

Starting materials like 3,4-dihydroxyphenylacetic acid can be protected using various strategies:

To a solution of 3,4-dihydroxyphenylacetic acid in anhydrous DMF, add K₂CO₃ (2.5 equiv.) and appropriate protecting agents (e.g., benzyl bromide, 2.2 equiv.). Heat the mixture at 60°C for 4-6 hours. After standard workup and purification, the protected acid is obtained.

Purification and Characterization

Purification Techniques

Due to the polar nature of the catechol group and the relatively non-polar alkyne and phenyl rings, purification requires careful consideration:

| Technique | Conditions | Applications |

|---|---|---|

| Column Chromatography | Silica gel; Hexane/EtOAc or DCM/MeOH mixtures | For protected intermediates and final product |

| Recrystallization | From ethanol, 2-propanol, or diethyl ether | For crystalline final product |

| Preparative HPLC | C18 column; MeOH/water gradients | For high-purity requirements |

Analytical Characterization

Proper characterization is essential for confirming the success of the synthesis:

| Analytical Method | Expected Results |

|---|---|

| ¹H NMR | Characteristic signals for catechol aromatic protons (6.5-7.0 ppm), methylene protons, terminal alkyne proton (2.5 ppm), and amide NH |

| ¹³C NMR | Signals for carbonyl carbon (~170 ppm), aromatic carbons, alkyne carbons, and methylene carbons |

| HRMS | [M+H]⁺ at m/z 206.0817 (calculated for C₁₁H₁₂NO₃) |

| FTIR | Characteristic bands for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C≡C stretching (~2100 cm⁻¹), and C=O stretching (~1650 cm⁻¹) |

Practical Considerations and Challenges

Solubility and Stock Solution Preparation

For research applications, proper stock solution preparation is critical. Based on search result, the following guidelines can be followed:

| Final Concentration | Amount of Compound | Solvent Volume |

|---|---|---|

| 1 mM from 1 mg | 4.8731 mL | DMSO or similar |

| 5 mM from 1 mg | 0.9746 mL | DMSO or similar |

| 10 mM from 1 mg | 0.4873 mL | DMSO or similar |

"Please select the appropriate solvent to prepare the stock solution according to the solubility of the product in different solvents; once the solution is prepared, please store it in separate packages to avoid product failure caused by repeated freezing and thawing. When stored at -80°C, please use it within 6 months; when stored at -20°C, please use it within 1 month."

Stability Considerations

The compound contains both catechol and terminal alkyne functionalities, which present distinct stability concerns:

- Catechol groups are susceptible to oxidation, especially in basic conditions or exposure to air

- Terminal alkynes can undergo side reactions in the presence of certain metal contaminants

Storage recommendations include:

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to quinones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted acetamides.

Scientific Research Applications

The compound features a structure that includes:

- A phenyl ring with two hydroxyl groups at positions 3 and 4.

- An acetamide functional group.

- A propynyl group contributing to its reactivity.

Chemistry

In the field of chemistry, 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it valuable for creating derivatives that may exhibit enhanced properties or novel functionalities.

Biology

Research indicates that this compound possesses potential antioxidant properties , which are critical in mitigating oxidative stress within biological systems. Studies have shown its role in:

- Tyrosinase Inhibition : It acts as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production. This inhibition can lead to reduced melanin content in melanoma cells, suggesting potential applications in skin-related therapies.

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

- Cancer : Its ability to inhibit tyrosinase may be leveraged in treatments for melanoma and other skin cancers.

- Neurodegenerative Disorders : Preliminary studies suggest that compounds with similar structures could influence pathways relevant to neurodegeneration, warranting further exploration into their protective effects against conditions like Alzheimer's disease.

Industry

In industrial applications, this compound is utilized as a precursor for the synthesis of pharmaceuticals and new materials. Its unique properties allow for the development of innovative products with specific functionalities tailored to meet industry needs.

Case Study 1: Tyrosinase Inhibition

A study examining the inhibition of tyrosinase by this compound demonstrated a dose-dependent decrease in melanin synthesis in melanoma cells. This finding suggests potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders.

Case Study 2: Antioxidant Activity

Research has highlighted the antioxidant capabilities of this compound through various assays measuring its ability to scavenge free radicals. The results indicate that it can significantly reduce oxidative stress markers in cellular models, supporting its potential use as a therapeutic agent in diseases associated with oxidative damage.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways: It can influence cellular signaling pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Phenyl Substitution Patterns

The position and number of hydroxyl groups on the phenyl ring significantly influence biological activity:

- N-(2,4-Dihydroxyphenyl)-2-(2',4'-dihydroxyphenyl)acetamide (Compound 5) : Exhibits antioxidant activity but lower potency compared to the 3,4-dihydroxyphenyl analog due to reduced electron-donating capacity of the 2,4-substitution pattern .

- 2-(2',5'-Dihydroxyphenyl)-N-(3,4-dihydroxyphenyl)acetamide (Compound 6): Combines 2',5'- and 3,4-dihydroxyphenyl groups, showing enhanced radical-scavenging activity compared to monosubstituted derivatives .

- 2-(3',4'-Dihydroxyphenyl)-N-(4-hydroxyphenyl)acetamide (Compound 7) : The single 4-hydroxyphenyl group reduces antioxidant efficacy compared to the 3,4-dihydroxyphenyl (catechol) moiety, emphasizing the critical role of vicinal diols in redox activity .

Backbone and Functional Group Modifications

- 2-Iodo-N-(prop-2-yn-1-yl)acetamide : Replacing the dihydroxyphenyl group with an iodine atom results in a highly reactive compound used in cross-coupling reactions. However, its synthesis yield is low (5%), indicating challenges in propargylamine conjugation .

- 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide : Incorporates a chlorinated indole moiety, increasing molecular weight (276.68 g/mol ) and lipophilicity, which may enhance blood-brain barrier permeability compared to the target compound .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Acetamide Derivatives

Antioxidant Activity

The target compound’s 3,4-dihydroxyphenyl group enables potent radical scavenging via catechol-mediated hydrogen atom transfer, outperforming analogs with mono-hydroxyl or non-vicinal dihydroxyl groups . In contrast, halogenated derivatives (e.g., chlorine, iodine) lack redox activity but exhibit distinct bioactivities, such as antimicrobial or cross-coupling utility .

Biological Activity

2-(3,4-Dihydroxyphenyl)-N-(prop-2-YN-1-YL)acetamide, also known by its CAS number 1332585-62-2, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a phenolic structure with two hydroxyl groups on the benzene ring and an alkyne moiety attached to the acetamide group. This unique structure may contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. The presence of hydroxyl groups is often associated with enhanced anticancer activity due to their ability to modulate signaling pathways involved in cell growth and survival .

- In vitro studies indicate that chalcone derivatives can inhibit the NF-κB and STAT3 signaling pathways, which are crucial in cancer progression. These pathways are often overactive in various cancers, leading to increased cell survival and proliferation .

-

Cytotoxic Effects :

- The compound has shown selective cytotoxicity towards transformed T-cells. This selectivity is significant as it may reduce the impact on healthy cells while targeting cancerous or abnormal cells .

- The mechanism of action appears to involve apoptosis rather than necrosis, indicating a controlled form of cell death which is preferable in therapeutic contexts .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Signaling Pathways : The compound may inhibit critical pathways such as NF-κB and STAT3, leading to reduced expression of anti-apoptotic proteins and increased apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cellular damage and death. This effect is often mediated through the generation of ROS which disrupts cellular homeostasis .

Case Studies

Several studies provide evidence for the biological activity of this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3,4-dihydroxyphenyl)-N-(prop-2-yn-1-yl)acetamide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves coupling 3,4-dihydroxyphenylacetic acid with propargylamine. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen to prevent oxidation of catechol groups.

- Propargylamine introduction : React the activated intermediate with propargylamine at 0–25°C for 12–24 hours .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor purity via TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) and HPLC (C18 column, UV detection at 280 nm) .

Basic: How should researchers confirm the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR : H NMR should show catechol protons as two singlets (δ 6.7–6.9 ppm), the propargyl CH as a triplet (δ ~4.1 ppm), and the terminal alkyne proton as a singlet (δ ~2.2 ppm). C NMR will confirm the acetamide carbonyl (δ ~170 ppm) and alkyne carbons (δ ~75–80 ppm) .

- IR : Key peaks include O–H (3300–3500 cm), alkyne C≡C (2100–2260 cm), and amide C=O (1640–1680 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula CHNO (calc. 205.0739) .

Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

Prioritize assays aligned with catechol and alkyne reactivity:

- Antioxidant Activity : Measure radical scavenging (DPPH or ABTS assays) due to catechol’s redox properties.

- Enzyme Inhibition : Screen against tyrosine hydroxylase or catechol-O-methyltransferase (COMT) via fluorometric assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions may arise from impurities, solvent effects, or assay variability. Mitigation strategies include:

- Reproducibility Checks : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).

- Metabolite Profiling : Use LC-MS to identify degradation products or reactive intermediates (e.g., quinones from catechol oxidation) .

- Structural Confirmation : Re-analyze batches via X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to rule out isomerism .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

Focus on modifying the catechol and alkyne moieties:

- Catechol Protection : Temporarily block hydroxyls with acetyl or tert-butyldimethylsilyl (TBS) groups during synthesis to assess their role in activity .

- Alkyne Functionalization : Perform click chemistry (CuAAC) with azides to generate triazole derivatives; compare bioactivity to probe steric/electronic effects .

- Analog Synthesis : Replace the propargyl group with other nucleophiles (e.g., alkylamines) and evaluate changes in cytotoxicity or enzyme binding .

Advanced: How can computational methods enhance mechanistic understanding of this compound?

Methodological Answer:

Use in silico tools to predict interactions and mechanisms:

- Molecular Docking : Simulate binding to COMT or tyrosine kinase receptors (PDB: 3BWM) using AutoDock Vina. Validate with MM/GBSA binding energy calculations .

- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to study stability in lipid bilayers, leveraging the alkyne’s hydrophobicity .

- DFT Calculations : Analyze catechol’s redox potential (B3LYP/6-311+G(d,p)) to predict antioxidant efficacy .

Experimental Safety: What precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis due to volatile reagents (e.g., propargyl bromide) .

- Waste Disposal : Quench alkyne residues with copper(I) iodide to prevent explosive polymerization. Collect catechol-containing waste in sealed containers for incineration .

- Storage : Keep under argon at –20°C in amber vials to prevent oxidation and light degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.